

Application Notes and Protocols: AMOZ as an Analytical Standard

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Compound of Interest

Compound Name: AMOZ-CHPh-3-acid

Cat. No.: B12382243

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Introduction

AMOZ, or 5-methylmorpholino-3-amino-2-oxazolidinone, is a crucial analytical standard, primarily utilized in the monitoring of nitrofurantoin antibiotic residues in food products of animal origin. Nitrofurantoin antibiotics, such as furaltadone, are banned for use in food-producing animals in many countries due to concerns about their potential carcinogenic effects. After administration, furaltadone is rapidly metabolized to AMOZ, which can be detected in tissues for an extended period. Therefore, the presence of AMOZ is indicative of the illegal use of furaltadone.

These application notes provide a comprehensive overview of the use of AMOZ as a certified reference material for the accurate quantification of furaltadone residues in various matrices.

Physicochemical Properties of AMOZ

A clear understanding of the physicochemical properties of AMOZ is essential for its proper handling and use as an analytical standard.

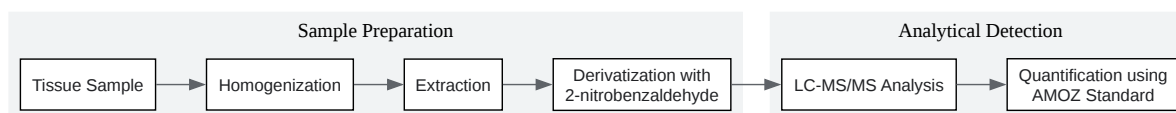
Property	Value
Empirical Formula	C ₈ H ₁₅ N ₃ O ₃ [1]
Molecular Weight	201.22 g/mol [1]
Melting Point	115-120 °C[1]
CAS Number	43056-63-9
EC Number	256-068-9
Storage Temperature	-20°C

Application: Determination of Nitrofuran Residues

AMOZ is primarily used as an analytical standard for the detection and quantification of furaltadone residues in various animal tissues. The standard analytical workflow involves the extraction of the analyte from the sample matrix, derivatization, and subsequent analysis by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for AMOZ Analysis

The following diagram outlines the general workflow for the analysis of AMOZ in tissue samples.



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General workflow for AMOZ analysis.

Protocol: Quantification of AMOZ in Animal Tissue by LC-MS/MS

This protocol provides a general procedure for the determination of AMOZ in animal tissues. It is important to note that specific parameters may need to be optimized based on the laboratory instrumentation and sample matrix.

1. Materials and Reagents

- AMOZ certified reference material (CRM)
- 2-nitrobenzaldehyde (2-NBA)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid
- Water (deionized)
- Solid-phase extraction (SPE) cartridges

2. Standard Solution Preparation

- Prepare a stock solution of AMOZ CRM in methanol at a concentration of 1 mg/mL.
- Prepare working standard solutions by serial dilution of the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 0.1 - 100 ng/mL).

3. Sample Preparation

- Homogenization: Homogenize a representative portion of the tissue sample.
- Extraction: Extract the homogenized tissue with an appropriate solvent mixture (e.g., methanol/water).
- Derivatization: Add 2-nitrobenzaldehyde to the extract to derivatize AMOZ to its corresponding nitrophenyl derivative (NPAOZ). This step is crucial for enhancing the chromatographic retention and mass spectrometric detection of AMOZ.

- Purification: Purify the derivatized extract using solid-phase extraction (SPE) to remove interfering matrix components.

4. LC-MS/MS Analysis

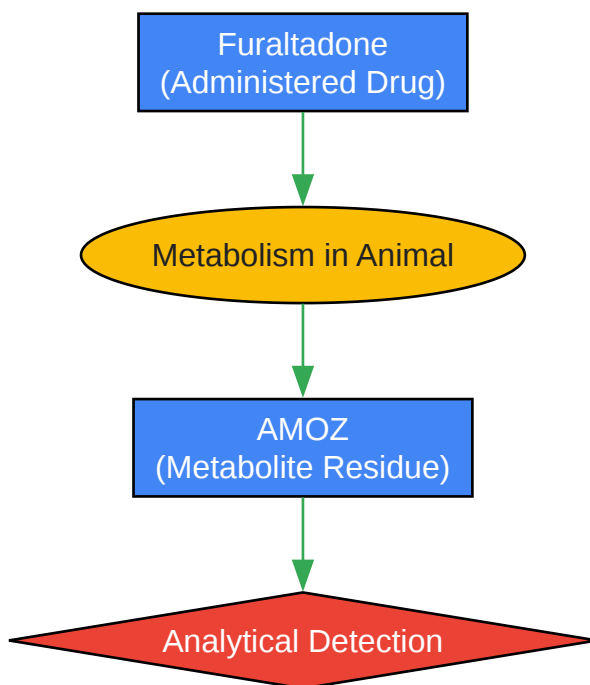
- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column
 - Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 10 µL
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) in positive mode.
 - Monitoring Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for NPAOZ should be optimized.

5. Quantification

- Construct a calibration curve by plotting the peak area of the NPAOZ derivative against the concentration of the AMOZ standard solutions.
- Quantify the amount of AMOZ in the sample by comparing the peak area of the derivatized sample with the calibration curve.

Signaling Pathway and Logical Relationships

The use of AMOZ as a standard is based on a logical relationship rather than a biological signaling pathway. The presence of AMOZ in a sample is a direct indicator of the prior administration of furaltadone.



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Metabolic fate of Furalvadone to AMOZ.

Conclusion

The use of AMOZ as a certified reference material is indispensable for the reliable monitoring of the illegal use of the nitrofurant antibiotic furalvadone in food production. The analytical methods, particularly LC-MS/MS, provide the necessary sensitivity and specificity for the detection and quantification of AMOZ residues, ensuring food safety and compliance with regulatory standards.

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References

- 1. AMOZ VETRANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

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